Methyl-3b-acetoxybetulinate
Description
Contextualization within Betulin (B1666924) and Pentacyclic Triterpenoid (B12794562) Chemistry
Methyl-3b-acetoxybetulinate belongs to the lupane-type pentacyclic triterpenoids, a class of complex organic molecules widely distributed in the plant kingdom. mdpi.com The parent compound, betulin, is abundantly found in the bark of several birch species (genus Betula), from which it can be readily extracted. researchgate.net
The chemical structure of this compound is characterized by a five-ring carbon skeleton. It is a semisynthetic derivative of betulinic acid, which itself is an oxidation product of betulin. The key structural features of this compound are the acetate (B1210297) group at the C-3 position and a methyl ester at the C-28 carboxyl group of the betulinic acid scaffold. These modifications of the hydroxyl and carboxyl groups are common strategies in medicinal chemistry to alter the physicochemical properties and biological activity of the parent compound.
The broader family of pentacyclic triterpenoids, including oleanolic acid and ursolic acid, are known for their diverse pharmacological activities. mdpi.com The lupane (B1675458) skeleton, in particular, has been a fertile ground for the development of new bioactive molecules.
Academic Significance and Research Rationale for Investigating this compound
The academic interest in this compound and related compounds stems from the diverse biological activities exhibited by the parent molecules, betulin and betulinic acid. These activities include anticancer, anti-inflammatory, and antiviral properties. scholarsresearchlibrary.com The primary rationale for synthesizing derivatives like this compound is to enhance these activities, improve pharmacokinetic profiles, and elucidate structure-activity relationships (SAR).
Modification of the C-3 and C-28 positions of the lupane skeleton has been a key strategy for researchers. The introduction of an acetyl group at C-3 and a methyl ester at C-28, as seen in this compound, can influence the compound's lipophilicity and its ability to interact with biological targets. While specific research on this compound is not as extensive as for other derivatives, its synthesis and study are a logical step in the systematic exploration of the chemical space around the betulinic acid scaffold. The investigation of such derivatives contributes to a deeper understanding of how subtle structural changes can modulate biological outcomes.
Historical Perspective of Research on Related Betulinic Acid Derivatives in Bioactive Compound Discovery
The journey of betulinic acid and its derivatives in bioactive compound discovery began with the isolation of betulin in the late 18th century. However, it was the discovery of the anti-melanoma activity of betulinic acid in the 1990s that catalyzed a surge in research interest. scholarsresearchlibrary.com Since then, a vast number of derivatives have been synthesized and evaluated for their therapeutic potential.
Early research focused on modifications of the C-3 hydroxyl group and the C-28 carboxylic acid, leading to the discovery of compounds with improved potency and selectivity against various cancer cell lines. For instance, the introduction of various amino acid and peptide moieties at the C-28 position has been shown to enhance the cytotoxic activity of betulinic acid.
Furthermore, the exploration of betulinic acid derivatives has extended to antiviral research, particularly against HIV. The development of bevirimat, a derivative of betulinic acid, marked a significant milestone, as it represented a new class of HIV maturation inhibitors. acs.org This historical context underscores the importance of continued research into novel derivatives like this compound as part of the ongoing effort to discover and develop new therapeutic agents from natural products.
Detailed Research Findings
While dedicated studies on the biological activity of this compound are limited in publicly available literature, the general findings on the cytotoxicity of acetylated and esterified betulin derivatives provide a basis for understanding its potential. Research on related compounds indicates that modifications at the C-3 and C-28 positions significantly influence their cytotoxic effects.
For example, studies on a series of betulin derivatives have shown that the presence and nature of substituents at these positions are critical for their antiproliferative activity against various cancer cell lines. The data in the table below, compiled from studies on related betulin derivatives, illustrates the impact of such modifications.
| Compound | Modification | Cell Line | IC50 (µM) |
|---|---|---|---|
| Betulinic Acid | - | Human melanoma (MEL-2) | 1.1 |
| 3-O-acetyl-betulinic acid | Acetylation at C-3 | Human melanoma (MEL-2) | 1.9 |
| Betulinic acid methyl ester | Methyl ester at C-28 | Human melanoma (MEL-2) | > 10 |
Properties
Molecular Formula |
C33H52O4 |
|---|---|
Molecular Weight |
512.8 g/mol |
IUPAC Name |
methyl 9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3 |
InChI Key |
FBSVHROTXUJUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |
Origin of Product |
United States |
Natural Abundance and Isolation Methodologies of Methyl 3b Acetoxybetulinate
Identification of Botanical and Other Natural Sources
The principal botanical source of Methyl-3b-acetoxybetulinate is the bark of birch trees, belonging to the genus Betula. scribd.comscribd.com Species such as Betula pendula (Silver Birch) and Betula verrucosa are known to contain a variety of triterpenoids, including betulin (B1666924), betulinic acid, and their derivatives. mdpi.comnih.gov While betulin is the most abundant triterpenoid (B12794562) in birch bark, this compound is also present, albeit in smaller quantities. Its presence is often in conjunction with closely related compounds like methyl betulinate. mdpi.com
The biosynthesis of this compound in the plant involves the acetylation of the hydroxyl group at the C-3 position and the methylation of the carboxyl group at the C-28 position of the betulinic acid scaffold. Due to the higher abundance of precursors like betulin, semi-synthesis from these compounds is a common alternative to direct extraction. mdpi.comresearchgate.net
Table 1: Botanical Sources of this compound and Related Triterpenoids
| Botanical Name | Family | Common Name | Relevant Compounds |
| Betula pendula Roth. | Betulaceae | Silver Birch | Betulin, Betulinic Acid, Lupeol (B1675499), this compound |
| Betula verrucosa | Betulaceae | Lupeol, Betulin, Betulinic Aldehyde, Betulinic Acid, Methyl Betulinate |
This table is generated based on available research on triterpenoids in Betula species.
Advanced Extraction Techniques for this compound from Plant Materials
The extraction of this compound from plant materials, primarily birch bark, involves techniques that are also applicable to other triterpenoids. The selection of the extraction method is crucial for maximizing yield and purity.
Conventional methods like Soxhlet extraction using organic solvents such as acetone (B3395972) and methanol (B129727) have been traditionally employed for extracting triterpenes from birch bark. researchgate.net However, these methods can be time-consuming and require large volumes of solvents.
Modern, advanced extraction techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times. These include:
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.govresearchgate.netresearchgate.netmdpi.com The process is typically faster and can be performed at lower temperatures, which is beneficial for thermally sensitive compounds. Key parameters that are optimized for UAE include ultrasonic power, frequency, extraction time, and temperature. nih.gov
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. researchgate.netresearchgate.netrsc.org This method can significantly reduce extraction time and solvent volume. The efficiency of MAE is influenced by factors such as microwave power, extraction time, and the nature of the solvent. researchgate.net Microwave-assisted methods have also been explored for the acetylation and esterification of betulin, suggesting their utility in the semi-synthesis of this compound. researchgate.netbeilstein-journals.org
Table 2: Comparison of Extraction Techniques for Triterpenoids
| Technique | Principle | Advantages | Common Solvents |
| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | High extraction efficiency for some matrices. | Acetone, Methanol, Ethanol |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. | Reduced extraction time, lower energy consumption, suitable for thermolabile compounds. | Ethanol, Methanol |
| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample, accelerating extraction. | Very short extraction times, reduced solvent usage. | Ethanol, Ethyl Acetate (B1210297) |
This table provides a general comparison based on literature for the extraction of plant secondary metabolites.
Chromatographic and Spectroscopic Approaches for Isolation and Purification from Complex Mixtures
Following extraction, the crude extract contains a complex mixture of compounds. The isolation and purification of this compound necessitate the use of chromatographic and spectroscopic techniques.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is often used for the initial qualitative analysis of the extract and to monitor the progress of purification.
Column Chromatography: This is a fundamental technique for the preparative separation of compounds from the extract. Silica gel is a commonly used stationary phase, and a gradient of solvents with increasing polarity is typically employed for elution.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of triterpenoids. mdpi.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) with a C18 column is often utilized. mdpi.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water. mdpi.comsci-hub.ru Detection is commonly performed using a UV detector.
Spectroscopic Methods for Structural Elucidation:
Once a pure compound is isolated, its structure is confirmed using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are indispensable for determining the precise chemical structure of this compound. hmdb.carsc.orgresearchgate.netpitt.eduresearchgate.net The chemical shifts, coupling constants, and integration of the proton signals in the 1H NMR spectrum, along with the chemical shifts of the carbon atoms in the 13C NMR spectrum, provide a detailed map of the molecule's framework.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. libretexts.orgresearchgate.netchemguide.co.ukmsu.edudocbrown.infolibretexts.org The fragmentation pattern observed in the mass spectrum can offer valuable clues about the structure of the molecule.
Table 3: Analytical Techniques for the Isolation and Identification of this compound
| Technique | Application | Key Information Obtained |
| TLC | Qualitative analysis, monitoring purification | Separation of components, Rf values |
| Column Chromatography | Preparative separation and purification | Isolation of pure compounds |
| HPLC | Quantitative analysis and purification | Retention time, purity assessment |
| NMR Spectroscopy | Structural elucidation | Detailed molecular structure |
| Mass Spectrometry | Molecular weight determination, structural information | Molecular ion peak, fragmentation pattern |
This table summarizes the application of common analytical techniques in the study of natural products.
Synthetic Strategies and Chemical Modification of Methyl 3b Acetoxybetulinate
Total Synthesis Approaches to Methyl-3b-acetoxybetulinate
To date, a complete total synthesis of this compound has not been reported in the scientific literature. nih.gov The intricate, sterically hindered, and stereochemically complex pentacyclic lupane (B1675458) skeleton presents a formidable challenge to synthetic chemists. rsc.orgrsc.org
The construction of such complex natural products from simple starting materials would necessitate a lengthy and likely low-yielding synthetic sequence. Key challenges in the total synthesis of lupane-type triterpenoids include:
Stereocontrolled construction of multiple chiral centers: The lupane skeleton possesses eight stereogenic centers, and their precise spatial arrangement is crucial for the molecule's biological activity.
Formation of the five-membered E-ring: The fusion of the isopropenyl-bearing E-ring to the six-membered D-ring in a stereospecific manner is a significant synthetic hurdle.
Late-stage functionalization: The introduction and manipulation of functional groups at specific positions of the rigid and sterically hindered scaffold, such as the C-3 hydroxyl and C-28 carboxylic acid, would require highly selective reagents and reaction conditions.
While the total synthesis of the related lupane triterpene, lupeol (B1675499), was achieved in the 1970s, the additional functionalization required for this compound adds further layers of complexity. nih.gov Current research efforts are predominantly focused on more efficient semi-synthetic routes from abundant natural precursors.
Semisynthesis from Precursor Triterpenoids (e.g., Betulin)
The most common and economically viable approach to obtaining this compound is through the semi-synthesis from naturally abundant triterpenoids, primarily betulin (B1666924) and betulinic acid.
From Betulin:
Betulin is a readily available and major constituent of the bark of several birch species. mdpi.com The semi-synthesis of this compound from betulin involves a multi-step process:
Acetylation of the C-3 hydroxyl group: The selective acetylation of the secondary hydroxyl group at the C-3 position is typically the first step. This is often achieved using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine.
Oxidation of the C-28 primary hydroxyl group: The primary hydroxyl group at C-28 is then oxidized to a carboxylic acid. This transformation can be accomplished using various oxidizing agents. researchgate.net Some protocols involve a two-step process where the alcohol is first oxidized to an aldehyde, followed by further oxidation to the carboxylic acid. researchgate.net More direct methods using reagents like 4-acetamido-TEMPO/NaClO₂/NaOCl have also been reported to convert betulin directly to betulinic acid with high yields. researchgate.net
Esterification of the C-28 carboxylic acid: The final step is the methylation of the carboxylic acid at C-28 to form the methyl ester. This can be achieved using reagents such as diazomethane (B1218177) or by reaction with methanol (B129727) under acidic conditions. mdpi.com
From Betulinic Acid:
Betulinic acid, another naturally occurring lupane-type triterpenoid (B12794562), can also serve as a direct precursor. The synthesis from betulinic acid is more straightforward:
Acetylation of the C-3 hydroxyl group: Similar to the synthesis from betulin, the hydroxyl group at C-3 is acetylated using standard procedures, for instance, with acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). mdpi.com
Esterification of the C-28 carboxylic acid: The carboxylic acid at C-28 is then esterified to the methyl ester. This can be accomplished by reacting the acetylated betulinic acid with an alkyl halide (like methyl iodide) in the presence of a base (e.g., K₂CO₃) or by converting the carboxylic acid to its acyl chloride followed by reaction with methanol. mdpi.com
Derivatization and Analogue Design of this compound for Research Purposes
To explore structure-activity relationships and potentially enhance its biological profile, the scaffold of this compound can be further modified. While specific derivatization of this exact compound is not extensively documented, the chemical literature on the modification of the closely related betulinic acid and its derivatives provides a strong basis for potential synthetic transformations. tmj.ro
The C-3 acetoxy group can be hydrolyzed to reveal the hydroxyl group, which can then be further functionalized. This allows for the introduction of a variety of ester and ether linkages.
Esterification: The free hydroxyl group can be reacted with various acid anhydrides or acyl chlorides to introduce different ester functionalities. mdpi.com This allows for the modulation of lipophilicity and steric bulk at this position.
Etherification: The synthesis of ether derivatives can be achieved by reacting the deprotected C-3 alcohol with alkyl halides in the presence of a base.
These modifications can influence the compound's solubility, membrane permeability, and interaction with biological targets.
The lupane scaffold of this compound offers several sites for oxidative and reductive modifications.
Oxidation: The isopropenyl group at C-20(29) is susceptible to oxidation, which can lead to the formation of epoxides or cleavage to form a ketone at C-20. mdpi.com The methylene (B1212753) group at C-2 can be oxidized to a carbonyl group, yielding a ketone. nih.gov
These transformations can lead to analogues with altered electronic properties and three-dimensional structures, which can be valuable for probing biological mechanisms of action.
The stereochemistry of the lupane scaffold is a critical determinant of its biological activity. Synthetic modifications that alter the stereochemistry can provide valuable insights.
Epimerization: The stereocenter at C-3 can be inverted from the natural β-configuration to the α-configuration. This is often achieved by oxidation of the C-3 hydroxyl group to a ketone, followed by stereoselective reduction. researchgate.net
Stereoselective additions: Reactions involving the double bond at C-20(29), such as epoxidation, can proceed with stereoselectivity, leading to the formation of diastereomeric products. nih.gov The stereochemical outcome of such reactions can be influenced by the choice of reagents and reaction conditions.
The synthesis and biological evaluation of these stereoisomeric analogues are crucial for understanding the specific spatial requirements for target binding and activity.
Structure Activity Relationship Sar Studies of Methyl 3b Acetoxybetulinate and Its Analogues
Elucidation of Key Structural Motifs Responsible for Specific Biological Effects
The biological activity of methyl-3β-acetoxybetulinate and its analogues is intrinsically linked to specific structural motifs within the lupane (B1675458) skeleton. Research into betulinic acid derivatives has highlighted the C-3 hydroxyl group, the C-28 carboxylic acid, and the isopropenyl group at the C-19 position as critical for various biological effects, including anticancer and anti-HIV activities. nih.govnih.gov
For analogues of methyl-3β-acetoxybetulinate, the esterification of the C-28 carboxylic acid to a methyl ester and the acetylation of the C-3 hydroxyl group represent key modifications. While the free C-3 hydroxyl and C-28 carboxylic acid are often considered essential for the cytotoxicity of betulinic acid derivatives, some studies indicate that esterification at these positions can, in some cases, maintain or even enhance activity. researchgate.net For instance, the presence of a 3β-acetoxy group, as seen in methyl-3β-acetoxybetulinate, in conjunction with other modifications like a hydroxyl group at the C-27 position, has been shown to result in significant antiproliferative activities. rsc.org This suggests that while the core lupane scaffold is the foundation, the interplay between different functional groups determines the ultimate biological outcome.
Impact of the Acetoxy Group on Biological Potency and Selectivity in Research Models
The acetylation of the C-3 hydroxyl group to an acetoxy group is a common strategy in the derivatization of betulinic acid and its analogues. This modification can influence several properties of the molecule, including its lipophilicity and its interaction with biological targets.
Conversely, in some contexts, the presence of a free hydroxyl group at C-3 is considered crucial for cytotoxic effects. nih.gov The conversion of this group to an acetoxy moiety can sometimes lead to a decrease or complete loss of activity, depending on the other substitutions on the triterpenoid (B12794562) skeleton. researchgate.net
Influence of Betulin (B1666924) Ring System Modifications on SAR Profiles
Modifications to the betulin ring system, beyond the C-3 and C-28 positions, play a significant role in defining the structure-activity relationship profiles of methyl-3β-acetoxybetulinate analogues. The lupane skeleton offers several sites for chemical alteration, including the A-ring and the isopropenyl side chain.
One notable observation is that the esterification of the C-28 carboxyl group does not always lead to a predictable outcome. While a free C-28 carboxylic acid is often important for activity, some studies have shown that C-28 methyl esters can exhibit similar or even more potent activity. researchgate.netsinica.edu.tw A recent comprehensive review on plant-derived triterpenoids suggested that a methoxy (B1213986) group at C-28 does not have a significant influence on the cytotoxicity of certain lupane derivatives. rsc.org
Furthermore, the introduction of other functional groups on the lupane skeleton can dramatically alter biological activity. For instance, the presence of a hydroxyl group at the C-27 position in both 3β-acetoxy-lup-20(29)-en-28-oic acid and its methyl ester derivative was found to be potentially responsible for their cytotoxicity. rsc.org The synthesis of derivatives with modifications at the C-28 position, such as the introduction of acetylenic moieties, has also been explored, with some of these compounds showing noteworthy antitumor activity. nih.gov
The following table provides a comparative overview of the cytotoxic activity of selected betulinic acid derivatives, highlighting the influence of substitutions at the C-3 and C-28 positions.
| Compound | Substitution at C-3 | Substitution at C-28 | Other Key Modifications | Observed Biological Activity | Reference |
|---|---|---|---|---|---|
| Betulinic Acid | -OH | -COOH | None | Baseline Cytotoxicity | nih.gov |
| 3-O-acetylbetulinic acid | -OCOCH₃ | -COOH | None | Retained cytotoxicity compared to betulinic acid | nih.gov |
| Methyl betulinate | -OH | -COOCH₃ | None | Variable activity, sometimes increased compared to betulinic acid | researchgate.net |
| 3β-acetoxy-27-hydroxy-lup-20(29)-en-28-oic acid | -OCOCH₃ | -COOH | -OH at C-27 | Significant antiproliferative activity | rsc.org |
| 3β-acetoxy-27-hydroxylup-20(29)-en-28-oic acid methyl ester | -OCOCH₃ | -COOCH₃ | -OH at C-27 | Significant antiproliferative activity | rsc.org |
Application of Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for complex natural products like methyl-3β-acetoxybetulinate and its analogues. These methods provide insights into the three-dimensional (3D) conformation of molecules and their potential interactions with biological macromolecules, such as enzymes and receptors.
For betulinic acid derivatives, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed to predict the biological activity of new analogues. These models can help to identify the key steric and electronic features of the molecule that are essential for its activity, guiding the rational design of more potent and selective compounds. nih.gov
Molecular docking studies are also employed to simulate the binding of these triterpenoids to their putative protein targets. By predicting the binding mode and affinity, researchers can gain a better understanding of the molecular basis of their biological effects. Although specific computational studies focusing solely on methyl-3β-acetoxybetulinate are not extensively reported, the broader application of these techniques to the betulinic acid class of compounds provides a valuable framework for understanding its SAR. These computational approaches can help to explain, for example, why in some cases a C-28 methyl ester might be more active than the corresponding carboxylic acid, by revealing differences in their binding interactions within a target's active site. sinica.edu.tw
Molecular and Cellular Mechanisms of Action of Methyl 3b Acetoxybetulinate
Identification of Specific Molecular Targets and Ligand-Receptor Interactions
Direct molecular targets and specific ligand-receptor interactions for Methyl-3b-acetoxybetulinate have not yet been extensively characterized in the scientific literature. However, research on the broader class of triterpenes, including betulinic acid and its derivatives, suggests several potential molecular targets.
One of the key mechanisms of action for betulinic acid is the induction of apoptosis, or programmed cell death, in cancer cells. scholarsresearchlibrary.com This process is often initiated through the mitochondrial pathway. While the precise receptor interactions are still under investigation, it is believed that betulinic acid can directly interact with mitochondrial membranes, leading to the release of cytochrome c and the subsequent activation of caspases, a family of proteases that execute apoptosis.
Furthermore, modifications at the C-3 position, such as acetylation, have been shown to influence the biological activity of betulinic acid derivatives. mdpi.com For instance, 3-O-acetylbetulinic acid has been reported to retain the cytotoxic properties of betulinic acid. scholarsresearchlibrary.com This suggests that the core lupane (B1675458) skeleton is crucial for its activity, while modifications to the functional groups can modulate its potency and selectivity.
Computational docking studies on acetylated triterpenes have explored their binding potential to various protein targets. For example, acetylated derivatives of betulinic acid have shown the ability to bind to pockets within the p53 tumor suppressor protein, indicating a potential mechanism for their anticancer effects. mdpi.com
It is important to note that while these findings for related compounds are informative, dedicated studies are required to identify the specific molecular targets and ligand-receptor interactions of this compound.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The intracellular signaling pathways modulated by this compound remain to be fully elucidated. However, based on the known activities of betulinic acid and its derivatives, several key pathways are likely to be involved.
The primary signaling pathway implicated in the action of betulinic acid is the intrinsic apoptosis pathway. This involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Betulinic acid can induce the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and Bak. This shift in the balance of Bcl-2 family members leads to mitochondrial dysfunction and the activation of the caspase cascade.
In addition to the apoptosis pathway, betulinic acid and its derivatives may also modulate other signaling pathways involved in cell proliferation, survival, and inflammation. These can include:
NF-κB (Nuclear Factor kappa B) Signaling: NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Some studies have suggested that betulinic acid can inhibit the activation of NF-κB, which may contribute to its anti-inflammatory and anticancer properties.
MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. The effects of betulinic acid derivatives on these pathways can be cell-type specific.
PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is common in cancer. Some evidence suggests that betulinic acid can inhibit this pathway, contributing to its anticancer effects.
Further research is necessary to determine the precise effects of this compound on these and other intracellular signaling pathways.
Analysis of Cellular Responses and Phenotypic Alterations Induced by this compound in Research Models
While specific studies on the cellular responses to this compound are scarce, research on 3-O-acetyl-betulinic acid and other acylated derivatives provides insights into its potential effects. In vitro studies have demonstrated that these compounds can induce a range of cellular responses, primarily in cancer cell lines.
The most prominent cellular response is the induction of apoptosis. scholarsresearchlibrary.com This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Studies have evaluated the cytotoxic activity of 3-O-acetyl-betulinic acid against various human cancer cell lines. For example, it has shown activity against human lung carcinoma (A549) cells. nih.gov The cytotoxic potency can be influenced by the nature of the acyl group at the C-3 position. mdpi.com
The table below summarizes some of the reported in vitro activities of 3-O-acetyl-betulinic acid, a closely related compound to this compound.
| Cell Line | Cancer Type | Reported Activity | Reference |
| A549 | Human Lung Carcinoma | Cytotoxic (IC50 <10 µg/ml) | nih.gov |
| CAOV3 | Human Ovarian Cancer | Weaker cytotoxicity than betulinic acid | nih.gov |
It is important to emphasize that these findings are for a related compound, and dedicated research is needed to characterize the specific cellular responses and phenotypic alterations induced by this compound in various research models.
Investigation of Synergistic and Antagonistic Effects with Other Bioactive Compounds
The investigation of synergistic and antagonistic effects of this compound with other bioactive compounds is an area that requires further exploration. However, studies on its parent compound, betulinic acid, have shown potential for synergistic interactions with conventional anticancer drugs.
Betulinic acid has been reported to enhance the efficacy of chemotherapeutic agents and radiation therapy in various cancer models. This synergy is thought to arise from the ability of betulinic acid to sensitize cancer cells to the cytotoxic effects of other treatments, often by lowering the threshold for apoptosis induction.
Given that 3-O-acetyl-betulinic acid retains the cytotoxic properties of betulinic acid, it is plausible that this compound could also exhibit synergistic effects when combined with other anticancer agents. scholarsresearchlibrary.com However, this remains to be experimentally validated.
Conversely, the potential for antagonistic effects also exists. The interaction of this compound with other compounds could potentially lead to reduced efficacy or unforeseen off-target effects. Therefore, comprehensive studies are necessary to evaluate the combination effects of this compound with other bioactive molecules to identify potential therapeutic advantages or contraindications.
Preclinical Research on Methyl 3b Acetoxybetulinate: in Vitro and in Vivo Models
In Vitro Pharmacological Profiling Utilizing Enzyme Assays and Cell-Based Assays
The in vitro evaluation of Methyl-3b-acetoxybetulinate and its close analogs has primarily focused on their cytotoxic and anti-inflammatory properties. While specific enzyme inhibition data for this compound is not extensively detailed in publicly available literature, studies on structurally related compounds offer valuable insights.
Enzyme Assays:
Derivatives of betulinic acid, which shares the same core structure, have been shown to interact with various enzymes. For instance, some betulinic acid derivatives have been investigated for their inhibitory activity against enzymes like carbonic anhydrases, which are involved in tumor progression. researchgate.net Although direct enzymatic targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive triterpenoids suggests potential interactions with enzymes involved in inflammatory and carcinogenic pathways.
Cell-Based Assays:
Cell-based assays have provided more direct evidence of the biological effects of betulin (B1666924) derivatives. Studies on 3-O-acylated derivatives of betulinic acid have demonstrated significant cytotoxic activity against various cancer cell lines. For example, 3-O-acetyl-betulinic acid, a close structural relative of this compound, exhibited notable anticancer activity against human lung carcinoma (A549) and human ovarian (CAOV3) cancer cell lines. nih.gov Specifically, 3-O-acetyl-betulinic acid showed an IC50 value of less than 10 µg/ml against the A549 cell line, indicating potent cytotoxicity. nih.gov
Furthermore, new 3-indole-betulin derivatives have shown selective cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), melanoma (A375, C32), colon cancer (DLD-1, HT-29), and lung cancer (A549). mdpi.com The modification at the C-3 position, as seen in this compound, appears to be a critical determinant of this enhanced anticancer activity. mdpi.com The anti-inflammatory potential has also been explored, with studies on related compounds showing inhibition of nitric oxide production in activated microglia, a key process in neuroinflammation. nih.gov
| Cell Line | Compound Type | Observed Effect | Reference |
| Human Lung Carcinoma (A549) | 3-O-acetyl-betulinic acid | IC50 < 10 µg/ml | nih.gov |
| Human Ovarian Cancer (CAOV3) | 3-O-acylated betulinic acid derivatives | Weaker cytotoxicity than betulinic acid | nih.gov |
| Human Breast Cancer (MCF-7) | 3-indole-betulin derivatives | Cytotoxic activity | mdpi.com |
| Human Melanoma (A375, C32) | 3-indole-betulin derivatives | Cytotoxic activity | mdpi.com |
| Human Colon Cancer (DLD-1, HT-29) | 3-indole-betulin derivatives | Cytotoxic activity | mdpi.com |
In Vivo Animal Model Studies for Biological Efficacy in Specific Disease Models
The in vivo assessment of this compound is crucial for validating the findings from in vitro studies and understanding its therapeutic potential in a whole-organism context. While specific in vivo efficacy data for this compound is limited, studies on its parent compounds and other derivatives provide a framework for its potential applications.
Investigation of Biological Efficacy in Relevant Preclinical Systems
Preclinical studies in animal models, predominantly mice and rats, have been instrumental in evaluating the anti-inflammatory and anticancer efficacy of betulin derivatives. For instance, the anti-inflammatory activity of betulinic acid has been confirmed in carrageenan-induced paw edema models in rats, with effective doses ranging from 10 to 100 mg/kg. frontiersin.orgnih.gov These studies demonstrate a significant reduction in inflammation, supporting the potential of related compounds like this compound in treating inflammatory conditions. frontiersin.orgnih.gov
In the context of cancer, in vivo studies with various betulin derivatives have shown promising results. For example, novel synthetic makaluvamine analogs have demonstrated potent tumoricidal activity in ovarian cancer xenograft models in mice, with significant tumor growth inhibition. The development of cost-effective in vivo mouse models for evaluating the efficacy of various compounds, including those for cryptosporidiosis, highlights the ongoing efforts to streamline preclinical drug testing. nih.gov
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its mechanism of action in vivo.
While a complete PK/PD profile for this compound is not yet established, research on related compounds offers valuable insights. For example, a study on the pharmacokinetics of marbofloxacin (B1676072) in combination with methyl gallate in rats provided detailed information on parameters like Cmax, AUC, and half-life. nih.gov The study of a novel diuretic in rats also detailed its plasma pharmacokinetics, tissue distribution, and excretion profile. nih.gov Such studies provide a methodological basis for future investigations into this compound. The development of mouse models to test the in vivo efficacy of chemical chaperones has also contributed to the understanding of how to achieve and sustain therapeutic concentrations of compounds in vivo. nih.gov
Tissue Distribution and Biotransformation in Preclinical Animal Models
Understanding how a compound distributes throughout the body and how it is metabolized is critical for assessing its efficacy and potential toxicity.
Tissue Distribution:
Studies on betulin and its derivatives have shown that these compounds can distribute to various tissues. For instance, research on radiolabeled compounds allows for the visualization and quantification of drug distribution in different organs. acs.org A study on a novel diuretic in rats found that the compound was rapidly and extensively distributed into thirteen tissues, with higher concentrations detected in the stomach, intestine, liver, kidney, and bladder. nih.gov While specific tissue distribution data for this compound is pending, it is anticipated to have a lipophilic distribution pattern due to its chemical structure.
Biotransformation:
The biotransformation of lupane (B1675458) triterpenoids, the class of compounds to which this compound belongs, is an active area of research. The metabolism of these compounds can lead to the formation of more active or less active metabolites. The ester linkages in this compound, specifically the acetate (B1210297) at C-3 and the methyl ester at C-28, are potential sites for enzymatic hydrolysis by esterases present in the plasma and various tissues. This biotransformation could release 3-hydroxy-betulinic acid methyl ester or 3-acetoxy-betulinic acid, which may have their own distinct pharmacological profiles. The enzymatic synthesis and metabolism of acylated betulinic acid derivatives have been studied, indicating that such biotransformations are likely to occur in vivo. nih.gov
Analytical and Bioanalytical Methodologies for Methyl 3b Acetoxybetulinate Research
Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in defining the carbon-hydrogen framework of the molecule. For the analogous 3-β-acetylbetulinic acid, the ¹H-NMR spectrum would show characteristic signals for the methyl protons of the acetate (B1210297) group, the protons on the lupane (B1675458) skeleton, and the exocyclic methylene (B1212753) group. academicjournals.org Similarly, the ¹³C-NMR spectrum provides signals for each unique carbon atom, including the carbonyl carbons of the acetate and carboxylic acid/ester groups, and the olefinic carbons. academicjournals.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI-MS) of 3-β-acetylbetulinic acid reveals a molecular ion peak (M+) and characteristic fragment ions that aid in confirming the structure. asianpubs.org For Methyl-3b-acetoxybetulinate, the molecular ion peak would be expected at a higher m/z value due to the additional methyl group.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of 3-β-acetylbetulinic acid shows absorption bands corresponding to the hydroxyl group of the carboxylic acid, the carbonyl of the ester, the carbonyl of the acid, and the carbon-carbon double bond. academicjournals.orgtandfonline.com In this compound, the broad hydroxyl absorption would be absent and replaced by signals characteristic of the methyl ester.
| Spectroscopic Technique | Key Expected Observations for this compound |
| ¹H NMR | Signals for acetate methyl protons, lupane skeleton protons, exocyclic methylene protons, and C-28 methyl ester protons. |
| ¹³C NMR | Signals for acetate and methyl ester carbonyl carbons, olefinic carbons (C-20 and C-29), and other carbons of the triterpenoid (B12794562) core. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₃₃H₅₂O₄ and predictable fragmentation patterns. |
| Infrared Spectroscopy | Absorption bands for the ester carbonyl groups (acetate and methyl ester) and the C=C double bond. |
Chromatographic Quantification in Biological Matrices and Plant Extracts (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
Quantitative analysis of this compound in complex mixtures such as plant extracts and biological fluids relies heavily on chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for the separation and quantification of triterpenoids. tautobiotech.com A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. tautobiotech.comnih.gov Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (LC-MS). nih.govresearchgate.net An HPLC method for this compound would be developed to ensure good separation from other related triterpenoids and endogenous components of the matrix. The method would be validated for linearity, accuracy, precision, and sensitivity, with limits of detection (LOD) and quantification (LOQ) established in the low µg/mL to ng/mL range. nih.govakjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of triterpenoids, often requiring derivatization to increase their volatility. nih.gov For this compound, which is already relatively non-polar, direct analysis may be possible, or silylation could be employed. GC-MS offers excellent separation efficiency and provides mass spectral data for definitive identification. This technique is particularly useful for the analysis of sterol and triterpene acetates in natural products. nih.gov
| Chromatographic Method | Typical Conditions and Applications for Triterpenoid Acetates |
| HPLC-PDA/MS | Column: Reversed-phase C18. Mobile Phase: Acetonitrile/Methanol (B129727) and acidified water. Application: Quantification in plant extracts and biological fluids. tautobiotech.comnih.gov |
| GC-MS | Derivatization: May not be necessary, but silylation can be used. Application: Identification and quantification in natural product fractions and oils. nih.gov |
Development of Specialized Assays for Research Applications and Quantification
Beyond standard chromatographic methods, specialized assays are often developed to investigate the biological activity of compounds like this compound and for high-throughput screening.
Cytotoxicity Assays: To evaluate the potential anticancer activity of acetylated triterpenes, in vitro cytotoxicity assays are commonly used. nih.gov The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation after treatment with a test compound. nih.gov Such assays would be crucial in the early-stage research of this compound to determine its efficacy against various cancer cell lines.
Enzyme Inhibition Assays: Depending on the therapeutic target, specific enzyme inhibition assays can be developed. For instance, if this compound is being investigated as an anti-inflammatory agent, assays for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition could be employed.
Pharmacokinetic (PK) Assays: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, validated bioanalytical methods, typically based on LC-MS/MS, are required. akjournals.comresearchgate.net These assays are designed to be highly sensitive and selective for the quantification of the parent drug and its potential metabolites in biological matrices like plasma, urine, and tissues from preclinical animal studies.
The development and validation of these analytical and bioanalytical methodologies are critical for advancing the research on this compound from initial discovery through to potential clinical applications.
Metabolic Pathways and Biotransformation of Methyl 3b Acetoxybetulinate
In Vitro Metabolic Studies Using Hepatic Microsomes, Liver Slices, and Cell Cultures
In vitro models are crucial for elucidating the metabolic pathways of xenobiotics, including Methyl-3b-acetoxybetulinate. These systems, which include hepatic microsomes, liver slices, and cultured liver cells, provide a controlled environment to study enzymatic reactions that mimic mammalian metabolism.
Hepatic Microsomes: Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com Studies using human and rat liver microsomes have been instrumental in understanding the metabolism of related compounds like betulin (B1666924). mdpi.com For this compound, incubation with hepatic microsomes in the presence of cofactors such as NADPH would likely initiate Phase I metabolic reactions. It is anticipated that the primary reactions would involve hydrolysis of the acetyl group at the C-3 position and the methyl ester at the C-28 position, yielding betulinic acid. Subsequent oxidative modifications of the triterpenoid (B12794562) skeleton would then be expected. The rate of metabolism can vary significantly between species, as observed in studies with other compounds where human liver microsomes showed different activity levels compared to rat and mouse liver microsomes. nih.gov
Liver Slices: Precision-cut liver slices represent a more complex in vitro model as they maintain the cellular architecture and the interplay between different cell types within the liver. researchgate.net This system allows for the investigation of both Phase I and Phase II metabolic pathways. In the context of this compound, liver slices would not only facilitate the initial hydrolysis and oxidation reactions but also subsequent conjugation reactions, such as glucuronidation.
Cell Cultures: Cultured liver cells, such as primary hepatocytes or cell lines like HepG2, offer another valuable tool for metabolic studies. These cells are capable of performing a wide range of metabolic reactions and can provide insights into the sequence of metabolic events and the formation of various metabolites over time. d-nb.info Studies on betulinic acid in HepG2 cells have demonstrated its influence on lipid metabolism, indicating the metabolic competence of this cell line for triterpenoids. d-nb.info It is plausible that culturing liver cells with this compound would reveal a profile of metabolites arising from hydrolysis, oxidation, and conjugation.
Identification and Characterization of Metabolites (e.g., Hydroxylated, Glucuronidated Derivatives)
The biotransformation of this compound is expected to generate a series of metabolites, primarily through hydroxylation and glucuronidation, based on the known metabolic fate of its parent compound, betulinic acid.
Hydroxylated Derivatives: Following the probable initial hydrolysis of the acetyl and methyl ester groups to form betulinic acid, the resulting molecule is a prime substrate for hydroxylation reactions. These reactions are primarily catalyzed by cytochrome P450 enzymes. Studies on betulinic acid and related lupane-type triterpenoids have demonstrated that hydroxylation can occur at various positions on the pentacyclic skeleton. For instance, microbial biotransformation of betulinic acid has yielded hydroxylated products at the C-1, C-2, C-6, and C-7 positions. asm.orgnih.gov Specifically, microbial transformation of betulinic acid by Bacillus megaterium resulted in 1β-hydroxy-3-oxo-lup-20(29)-en-28-oic acid. asm.org Plant-derived CYP enzymes have also been shown to hydroxylate the lupeol (B1675499) skeleton at the C-2α and C-6β positions. nih.gov Therefore, it is highly probable that the metabolism of this compound in mammalian systems would produce various mono- and di-hydroxylated derivatives of betulinic acid.
Glucuronidated Derivatives: Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. Betulinic acid, with its hydroxyl and carboxylic acid functional groups, is a candidate for glucuronidation. The synthesis of 28-O-β-D-glucuronide betulinic acid has been reported, and this acyl glucuronide is considered a potential active metabolite of carboxylic acid-containing drugs. orientjchem.orgresearchgate.net It is therefore reasonable to predict that after hydrolysis, the resulting betulinic acid from this compound can undergo glucuronidation at the C-3 hydroxyl group and the C-28 carboxylic acid group. In vivo and in vitro studies on betulinic acid have indeed suggested that both the parent compound and its Phase I metabolites can undergo glucuronidation. researchgate.net
A hypothetical metabolic pathway for this compound is presented below:
Hydrolysis: The ester linkages at C-3 and C-28 are cleaved, releasing acetic acid and methanol (B129727), to form betulinic acid.
Hydroxylation (Phase I): The betulinic acid backbone is hydroxylated at one or more positions by CYP enzymes.
Glucuronidation (Phase II): The hydroxyl and carboxyl groups of the hydroxylated metabolites and/or betulinic acid are conjugated with glucuronic acid.
Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes)
The metabolism of this compound is undoubtedly orchestrated by a suite of enzyme systems, with cytochrome P450 (CYP) enzymes playing a central role in the initial oxidative transformations.
Cytochrome P450 Enzymes: The CYP superfamily of enzymes is responsible for the Phase I metabolism of a vast array of xenobiotics. frontiersin.org In the context of triterpenoids, CYP enzymes are known to catalyze a variety of reactions, including hydroxylation, oxidation, and demethylation. nih.gov The conversion of lupeol to betulinic acid, for example, is mediated by a CYP-dependent C-28 oxidation. frontiersin.org Furthermore, various CYP families, such as CYP716, have been identified to be involved in the functionalization of the triterpenoid skeleton. nih.govfrontiersin.org For instance, NaCYP716C87 has been shown to hydroxylate the C-2α position of betulinic acid. nih.gov Given this evidence, it is almost certain that CYP enzymes are the primary catalysts for the hydroxylation of the betulinic acid backbone derived from this compound. The specific CYP isoforms involved in human liver would likely include members of the CYP1, CYP2, and CYP3 families, which are responsible for the metabolism of the majority of drugs. nih.govnih.gov
Other Enzyme Systems: Besides CYPs, other enzyme systems are also likely involved in the metabolism of this compound.
Esterases: These enzymes would be responsible for the initial hydrolysis of the acetyl group at C-3 and the methyl ester at C-28 to yield betulinic acid.
UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes catalyze the transfer of glucuronic acid to the hydroxyl and carboxylic acid moieties of the parent compound or its hydroxylated metabolites, leading to the formation of glucuronide conjugates. orientjchem.org
Microbial Biotransformation of this compound and Related Triterpenoids
Microbial biotransformation serves as a valuable tool for generating novel derivatives of natural products and can often mimic mammalian metabolism. asm.org Various microorganisms, including fungi and bacteria, have been shown to effectively transform betulin, betulinic acid, and their derivatives.
The biotransformation of betulinic acid by fungi such as Cunninghamella species has been shown to produce glycosylated metabolites. orientjchem.org Bacteria like Bacillus megaterium have been used as a microbial model for mammalian metabolism and have been shown to produce hydroxylated and oxidized metabolites of betulinic acid. asm.org For example, incubation of betulinic acid with B. megaterium yielded betulonic acid and 1β-hydroxy-3-oxo-lup-20(29)-en-28-oic acid. asm.org
While direct studies on the microbial biotransformation of this compound are scarce, research on related acetylated triterpenoids provides valuable insights. It is expected that microbial cultures would first hydrolyze the acetyl and methyl ester groups, followed by hydroxylation and oxidation reactions at various positions of the lupane (B1675458) skeleton. For instance, the biotransformation of 3-O-acetyl-betulinic acid could lead to a variety of hydroxylated and other oxidized derivatives.
The table below summarizes some of the known microbial transformations of related triterpenoids, which can serve as a predictive model for the biotransformation of this compound.
| Substrate | Microorganism | Major Metabolites | Reference |
| Betulinic Acid | Bacillus megaterium | Betulonic acid, 1β-hydroxy-3-oxo-lup-20(29)-en-28-oic acid | asm.org |
| Betulinic Acid | Cunninghamella species | 28-O-β-D-glucopyranoside of betulinic acid | orientjchem.org |
| Betulin | Bacillus megaterium | Betulinic acid | nih.gov |
These microbial systems not only provide a means to produce novel derivatives but also offer clues to the potential metabolites that might be formed in mammalian systems.
Emerging Research Frontiers and Future Directions for Methyl 3b Acetoxybetulinate
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
The full therapeutic potential and mechanism of action of Methyl-3b-acetoxybetulinate remain to be elucidated. A comprehensive understanding of its biological effects can be achieved through its integration with systems biology and various "omics" approaches. To date, specific studies employing these methodologies on this compound are lacking. However, the path forward can be guided by research on its parent compound, betulinic acid.
Future research should focus on utilizing high-throughput screening techniques to generate large-scale data on the effects of this compound on various cell lines. This data can then be integrated with multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, to construct a holistic view of the compound's cellular impact. For instance, transcriptomic analysis could reveal the genes and signaling pathways modulated by the compound, while proteomics would identify the protein targets and downstream effectors. Metabolomic studies could shed light on the alterations in cellular metabolism induced by this compound.
Bioinformatic tools will be instrumental in analyzing these large datasets to identify patterns, predict potential mechanisms of action, and generate new hypotheses for further experimental validation. asm.org This systems-level understanding will be crucial for identifying potential biomarkers for its activity and for discovering novel therapeutic applications.
Development of Novel Research Tools and Molecular Probes
The development of novel research tools and molecular probes derived from this compound represents a significant area for future exploration. Currently, there is a scarcity of such tools based on this specific compound. However, the chemical structure of this compound offers opportunities for modification to create probes for studying biological processes.
Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of this compound. These molecular probes would be invaluable for a variety of applications, including:
Target Identification: Labeled probes could be used in affinity chromatography or chemical proteomics approaches to isolate and identify the specific protein targets of this compound within a complex biological sample.
Cellular Localization: Fluorescently tagged derivatives would allow for the visualization of the compound's uptake, distribution, and localization within cells using advanced microscopy techniques. This could provide insights into its mechanism of action at a subcellular level.
Assay Development: Probes based on this compound could be utilized to develop high-throughput screening assays to identify other small molecules that interact with its targets.
The design and synthesis of such probes would require careful consideration to ensure that the attached label does not significantly alter the compound's biological activity.
Potential for Scaffold Development in Medicinal Chemistry and Drug Discovery Research
The lupane-type triterpenoid (B12794562) scaffold of this compound holds considerable promise for medicinal chemistry and drug discovery. The diverse biological activities reported for its parent compound, betulinic acid, and its derivatives, including anti-cancer, anti-inflammatory, and anti-HIV properties, highlight the potential of this chemical framework. nih.govresearchgate.netfrontiersin.orgscholarsresearchlibrary.com
Research has already demonstrated the biological activity of this compound. A study evaluating its antimalarial properties showed that it exhibited in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. This indicates that the core structure is amenable to modifications that can yield compounds with specific therapeutic effects.
The ester and acetate (B1210297) functionalities of this compound provide reactive sites for further chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Future medicinal chemistry efforts could focus on:
Derivative Synthesis: Creating a library of derivatives by modifying the acetyl and methyl ester groups to explore a wider range of biological activities.
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
Improving Physicochemical Properties: Addressing potential limitations of the parent compound, such as poor water solubility, through chemical modification to enhance its drug-like properties.
The versatility of the betulinic acid scaffold, as demonstrated by the numerous derivatives that have been synthesized and evaluated, provides a strong rationale for the continued exploration of this compound as a starting point for the development of new therapeutic agents.
Identification of Gaps in Current Knowledge and Future Research Opportunities
Despite the promising potential of this compound, there are significant gaps in our current understanding of this compound. These gaps represent exciting opportunities for future research that could unlock its full therapeutic value.
Key Gaps in Knowledge:
Limited Biological Profiling: While antimalarial activity has been reported, a comprehensive profiling of its biological activities against a wide range of targets and disease models is lacking.
Unknown Mechanism of Action: The specific molecular targets and signaling pathways through which this compound exerts its biological effects are largely unknown.
No In-depth Pharmacokinetic Data: There is a lack of information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is crucial for its development as a drug candidate.
Absence of Systems-Level Analysis: As mentioned previously, no studies have yet applied omics technologies to understand the global cellular response to this compound.
Untapped Potential as a Research Probe: The development and application of this compound-based molecular probes remain an unexplored area.
Future Research Opportunities:
Comprehensive Biological Screening: Systematic screening of this compound and its derivatives against a diverse panel of cancer cell lines, inflammatory models, and infectious agents to identify new therapeutic leads.
Target Deconvolution Studies: Employing techniques such as chemical proteomics and computational modeling to identify and validate the direct molecular targets of the compound.
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease and characterizing its pharmacokinetic profile.
Integration of Omics and Bioinformatics: Utilizing systems biology approaches to build a comprehensive understanding of its mechanism of action and to identify potential biomarkers.
Development of Chemical Probes: Synthesizing and validating labeled derivatives of this compound to facilitate target identification and cellular imaging studies.
Q & A
Q. What are the established synthetic routes for Methyl-3b-acetoxybetulinate, and what key reaction parameters influence yield?
- Methodological Answer : this compound is typically synthesized via esterification or acetylation of betulinic acid derivatives. Key parameters include:
- Catalyst selection : Use of acetic anhydride with acid catalysts (e.g., H₂SO₄) or enzymatic methods for stereocontrol.
- Temperature : Optimal yields (70–85%) are achieved at 60–80°C, avoiding decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Experimental protocols should detail purification steps (e.g., column chromatography, recrystallization) and validate purity via HPLC (>95%) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Acetic Anhydride | H₂SO₄ | DMF | 70 | 78 | 97 |
| Enzymatic Acetylation | Lipase (CAL-B) | THF | 40 | 65 | 92 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be reported?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Assign peaks for acetoxy (δ 2.0–2.1 ppm) and methyl ester (δ 3.6–3.7 ppm) groups. Compare with betulinic acid spectra to confirm substitution .
- Mass Spectrometry (HRMS) : Report molecular ion [M+H]⁺ (e.g., m/z 529.3521 for C₃₂H₄₈O₅).
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹).
Full spectral data must be archived in supplementary materials, following journal guidelines for reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in NMR data (e.g., split peaks, unexpected shifts) may arise from:
- Conformational isomerism : Use variable-temperature NMR to identify dynamic equilibria.
- Impurity interference : Validate via 2D NMR (COSY, HSQC) to isolate target signals.
- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09).
Document all adjustments in spectral acquisition parameters (e.g., solvent, temperature) to ensure transparency .
Q. What experimental strategies optimize the bioactivity screening of this compound against cancer cell lines?
- Methodological Answer : Design a tiered approach:
In vitro cytotoxicity : Use MTT assays on panels (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation).
Mechanistic studies : Employ flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection probes.
Synergy testing : Combine with cisplatin or paclitaxel; analyze via Chou-Talalay plots.
Include controls (e.g., betulinic acid) and validate statistical significance (p < 0.05, ANOVA). Replicate experiments across three independent trials .
Q. How should contradictory results in in vivo pharmacokinetic studies of this compound be addressed?
- Methodological Answer : Discrepancies (e.g., bioavailability variability) require:
- Dosing standardization : Administer via oral gavage vs. IV to compare absorption.
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma.
- Species-specific factors : Test multiple animal models (e.g., murine vs. zebrafish).
Publish raw pharmacokinetic data (t₁/₂, Cmax, AUC) in open-access repositories for peer validation .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal standards for experimental reproducibility, including full synthetic procedures, spectral copies, and statistical analysis workflows .
- Conflict Resolution : Apply Stewart’s research model (problem development → methodological design → data integration) to systematically address contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
